Termitomycesphin B
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Overview
Description
Termitomycesphin B is a natural product found in Termitomyces albuminosus with data available.
Scientific Research Applications
Neuritogenic Activity
Termitomycesphin B, along with other cerebrosides like termitomycesphins A, C, and D, was identified in the edible Chinese mushroom Termitomyces albuminosus. These compounds have shown the ability to induce neuronal differentiation in rat PC12 cells. Termitomycesphins with a C16 α-hydroxy fatty acid, like A and C, demonstrated higher neuritogenic activity compared to those with a C18 α-hydroxy fatty acid, like B and D (Qi, Ojika, & Sakagami, 2000). Further studies highlighted the importance of hydroxylation in the long-chain base (LCB) of these cerebrosides for their neuritogenic activity (Qi, Ojika, & Sakagami, 2001).
Activation of BKCa Channels
Research has also demonstrated that termitomycesphins A and B can activate the BKCa channels at micromolar concentrations. This activation is significant because BKCa channels are associated with the pathology of various diseases. Termitomycesphins might have potential as therapeutic agents through their regulatory effect on these channels (Xu et al., 2011).
Immunomodulatory and Antibacterial Properties
Termitomyces letestui, another species within the same genus, demonstrated significant immunostimulatory effects on both cell-mediated and humoral immune systems in mice. It also exhibited antibacterial properties against Escherichia coli and Staphylococcus aureus, highlighting the potential medicinal value of Termitomyces species (Mahamat et al., 2018).
Overall Potential in Neurodegenerative Disorders
Given the significant neuritogenic activity and potential neuroprotective role of compounds like this compound, there is a growing interest in these cerebrosides as potential therapeutic drugs for neurodegenerative disorders. Their role in neuronal differentiation and BKCa channel activation suggests a broad spectrum of applications in neurological research and treatment (An et al., 2016).
Properties
Molecular Formula |
C43H81NO10 |
---|---|
Molecular Weight |
772.1 g/mol |
IUPAC Name |
(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methylidene-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide |
InChI |
InChI=1S/C43H81NO10/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-30-37(48)42(52)44-34(32-53-43-41(51)40(50)39(49)38(31-45)54-43)36(47)29-26-25-28-35(46)33(3)27-23-21-19-11-9-7-5-2/h26,29,34-41,43,45-51H,3-25,27-28,30-32H2,1-2H3,(H,44,52)/b29-26+/t34-,35?,36+,37+,38+,39+,40-,41+,43+/m0/s1 |
InChI Key |
YGHZUFAKQVBOFS-UHOUMNMTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCC(C(=C)CCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC(C(=C)CCCCCCCCC)O)O)O |
Synonyms |
termitomycesphin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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